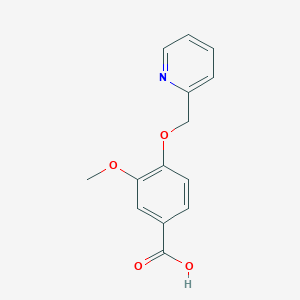![molecular formula C18H15ClN2OS B2859106 3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313499-94-4](/img/structure/B2859106.png)
3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is complex and detailed. It was characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies . In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane .Physical And Chemical Properties Analysis
The compound “3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” has a molecular formula of C15H14ClNO and a molecular weight of 259.73 .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Thiazole derivatives, such as the one , have been shown to possess significant antibacterial properties. The presence of the chlorine atom and the thiazole ring in the compound’s structure can contribute to its ability to inhibit bacterial growth. For instance, similar compounds have been tested against bacterial strains like Staphylococcus aureus and Chromobacterium violaceum , showing promising results . This suggests potential for the compound to be used in the development of new antibacterial agents.
Antifungal Applications
The structural similarity of this compound to other thiazole-based molecules implies potential antifungal activity. Thiazole compounds have been utilized in the synthesis of drugs like Abafungin , which is known for its antifungal properties. Research into the compound’s efficacy against common fungal pathogens could lead to new treatments for fungal infections .
Anticancer Research
Thiazole derivatives are also recognized for their anticancer activities. They can be designed to target various pathways involved in cancer cell proliferation. The compound could be investigated for its potential to act as an antineoplastic agent, possibly offering a new avenue for cancer treatment .
Antiviral Potential
Compounds with a thiazole core have been found to exhibit antiviral activities. Given the structural features of 3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide , it could be explored for its efficacy against viruses, including its use in treating conditions like HIV infections, where thiazole derivatives have shown improved drug efficacy .
Anti-inflammatory Properties
Thiazole derivatives have been used to create anti-inflammatory medications, such as Darbufelone . The compound could be researched for its potential to reduce inflammation, which is a critical component of many chronic diseases, including arthritis and cardiovascular diseases .
Enzyme Inhibition
The compound’s molecular structure suggests that it could act as an enzyme inhibitor, potentially affecting enzymes involved in disease processes. For example, thiazole derivatives have been used to inhibit enzymes in the treatment of hypertension and schizophrenia. Investigating this compound’s enzyme inhibition capabilities could lead to the development of new drugs for these conditions .
Safety and Hazards
As with any chemical, safety precautions should be taken when handling “3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide”. Sigma-Aldrich provides this product to early discovery researchers and does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .
Eigenschaften
IUPAC Name |
3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-11-6-7-15(12(2)8-11)16-10-23-18(20-16)21-17(22)13-4-3-5-14(19)9-13/h3-10H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDWEKMPZMZFLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


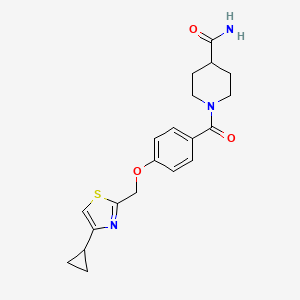

![2-(2-Methoxyphenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2859030.png)
![3,5-dimethyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2859032.png)
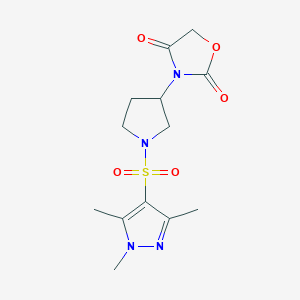
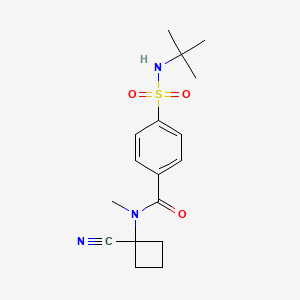
![(Z)-ethyl 4-(((4-ethoxyphenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2859037.png)

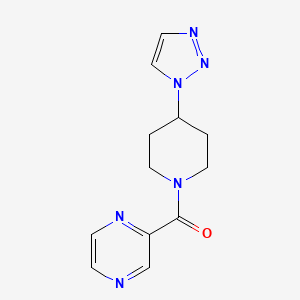

![2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid](/img/structure/B2859044.png)
![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-ethylphenyl)acetamide](/img/structure/B2859045.png)
